2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
Description
2-{[1-(3-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a synthetic acetamide derivative characterized by a sulfanyl-bridged imidazole core and fluorophenyl/chlorophenyl substituents. Its molecular structure comprises:
- Acetamide backbone: The central acetamide group (-N-C(=O)-CH2-) links the sulfanyl-imidazole moiety to the 3-fluorophenyl group.
- Imidazole ring: Substituted at the 1-position with a 3-chlorophenyl group and at the 2-position with a sulfanyl (-S-) bridge.
- Aromatic substituents: The 3-fluorophenyl (electron-withdrawing) and 3-chlorophenyl (halogenated) groups contribute to steric and electronic effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3OS/c18-12-3-1-6-15(9-12)22-8-7-20-17(22)24-11-16(23)21-14-5-2-4-13(19)10-14/h1-10H,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVJWRNOMIUVSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by the reaction of glyoxal and ammonia, forming glyoxaline, which is then converted to imidazole.
Substitution Reactions: The imidazole ring is then substituted with a 3-chlorophenyl group at the 1-position and a sulfanyl group at the 2-position.
Acetamide Formation: The final step involves the reaction of the substituted imidazole with 3-fluorophenyl acetamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine and fluorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets in biological systems. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit the growth of microorganisms by interfering with their metabolic pathways or by binding to their DNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Physicochemical Properties
However, the chlorophenyl and imidazole moieties may counterbalance this by increasing hydrophobicity. In contrast, the dichlorophenyl-pyrazole derivative exhibits lower solubility due to bulky aromatic systems and rigid hydrogen-bonding networks.
Crystallinity and Stability :
- Fluorine’s small atomic radius allows tighter molecular packing, likely increasing melting points compared to chlorinated or methylated analogues .
- The sulfanyl bridge in the target compound and introduces conformational flexibility, whereas pyrazole-based structures adopt planar geometries, favoring crystallinity.
Electronic Effects :
Biological Activity
The compound 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H18ClN3OS
- Molecular Weight : 371.8837 g/mol
- CAS Number : 6243-19-2
- Structure : The compound features a chlorophenyl group, an imidazole ring, and a fluorophenyl acetamide moiety, contributing to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The following sections detail specific findings related to its biological activity.
Antimicrobial Activity
Numerous studies have explored the antimicrobial potential of imidazole derivatives. The compound has shown effectiveness against various strains of bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 2 µg/mL | |
| Escherichia coli | 4 µg/mL | |
| Candida albicans | 8 µg/mL |
In vitro studies demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Notably, it exhibited activity comparable to standard antibiotics like vancomycin and daptomycin.
Anticancer Activity
The anticancer properties of this compound have also been investigated:
| Cell Line | Viability (%) at 10 µM | Reference |
|---|---|---|
| Caco-2 (colon cancer) | 39.8% | |
| A549 (lung cancer) | 56.9% | |
| MCF-7 (breast cancer) | 45.0% |
The compound demonstrated a dose-dependent reduction in cell viability across multiple cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Protein Kinases : The imidazole ring is known to inhibit various protein kinases, leading to disrupted signaling pathways essential for cancer cell proliferation.
- Cell Membrane Disruption : The sulfur moiety may contribute to increased permeability of microbial membranes, enhancing its antimicrobial effects.
Case Studies
-
Antimicrobial Efficacy Against Drug-resistant Strains :
A study highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showing a MIC of 1 µg/mL, which is significantly lower than that for conventional treatments . -
In Vivo Antitumor Activity :
In animal models, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
